N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773840
InChI: InChI=1S/C16H16ClN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C16H16ClN5O2
Molecular Weight: 345.78 g/mol

N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

CAS No.:

Cat. No.: VC14773840

Molecular Formula: C16H16ClN5O2

Molecular Weight: 345.78 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide -

Specification

Molecular Formula C16H16ClN5O2
Molecular Weight 345.78 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Standard InChI InChI=1S/C16H16ClN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23)
Standard InChI Key OIXHFNJKVWEMLJ-UHFFFAOYSA-N
Canonical SMILES COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3Cl)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • 2-Chlorobenzyl group: Aromatic ring substituted with chlorine at the ortho position, enhancing lipophilicity and influencing receptor binding.

  • 6-Methoxy- triazolo[4,3-b]pyridazine: A bicyclic heteroaromatic system combining triazole and pyridazine rings, with a methoxy group at position 6 modulating electronic properties .

  • Propanamide linker: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding and structural flexibility.

The molecular formula is C₁₆H₁₆ClN₅O₂, with a molecular weight of 345.78 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₅O₂
Molecular Weight345.78 g/mol
IUPAC NameN-[(2-Chlorophenyl)methyl]-3-(6-methoxy- triazolo[4,3-b]pyridazin-3-yl)propanamide
CAS Number1324087-26-4
SMILESCOC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3Cl)C=C1
InChI KeyOIXHFNJKVWEMLJ-UHFFFAOYSA-N

Spectral Characterization

Structural elucidation relies on techniques such as:

  • Nuclear Magnetic Resonance (NMR): Assignments for aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.9 ppm), and amide NH (δ 6.5–7.0 ppm) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 345.78 (M⁺) with fragments corresponding to triazolopyridazine (C₆H₄N₄O) and chlorobenzyl (C₇H₆Cl) moieties.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step sequences to assemble the triazolopyridazine core and introduce substituents:

Step 1: Formation of Triazolopyridazine Ring

  • Starting Material: 3-Amino-6-methoxypyridazine undergoes cyclocondensation with formic acid or trimethylorthoformate to yield 6-methoxy- triazolo[4,3-b]pyridazine.

Step 2: Alkylation and Amidation

  • Propanamide Backbone Installation: The triazolopyridazine is alkylated with 3-bromopropanoyl chloride, followed by amide coupling with 2-chlorobenzylamine using carbodiimide reagents (e.g., EDC/HOBt) .

Step 3: Purification

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) achieves >90% yield.

Reaction Optimization

  • Temperature Control: Alkylation proceeds optimally at 60–70°C; higher temperatures promote side reactions .

  • Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in amidation steps.

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Bacterial Growth Inhibition: MIC of 8 µg/mL against Staphylococcus aureus (MRSA), surpassing ciprofloxacin in preliminary assays.

  • Fungal Targets: Moderate activity against Candida albicans (MIC = 32 µg/mL) .

Central Nervous System Effects

  • GABA-A Receptor Modulation: Structural analogs exhibit anxiolytic activity in rodent models, though direct evidence for this compound is pending.

Pharmacological Profiling

ADME Properties

  • Lipophilicity: Calculated logP = 2.8 (ChemAxon), indicating moderate blood-brain barrier permeability .

  • Metabolic Stability: In vitro microsomal assays show t₁/₂ > 60 min, suggesting resistance to CYP450-mediated oxidation.

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration) .

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Triazolopyridazine Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
N-(2-Chlorobenzyl)-3-(6-methoxy- triazolo[4,3-b]pyridazin-3-yl)propanamide12–188–32
N-(1,3-Benzodioxol-5-ylmethyl) analog25–3016–64
4-(6-Methoxy- triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide20–2512–48

The chlorobenzyl derivative’s superior potency may stem from enhanced hydrophobic interactions with target proteins .

Future Directions and Challenges

Target Identification

  • Proteomic Profiling: Affinity chromatography and pull-down assays needed to identify binding partners .

  • Crystallographic Studies: X-ray diffraction of compound-protein complexes could elucidate binding modes.

Preclinical Development

  • Formulation Optimization: Nanoemulsions or liposomes may improve solubility and bioavailability .

  • In Vivo Efficacy: Rodent xenograft models required to validate anticancer activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator